2-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol

Chemical Registration Identity Verification Procurement Specification

Research programs exploring triazolo[4,5-d]pyrimidine kinase inhibitors often face ambiguity when sourcing analogs-generic scaffold descriptions mask critical substitution differences that determine target engagement. CAS 1286709-93-0 resolves this with a verified 7-(p-tolylamino) and 5-(butanolamine) chemotype. - Serves as a defined SAR probe for GCN2, USP28, and ERK3 pharmacophore mapping; scaffold class shows cellular IC₅₀ <150 nM against GCN2 and sub-100 nM biochemical potency against ERK3. - Intermediate clogP (~0.60) supports CNS/intracellular target applications; the 5-butanolamine side-chain provides hydrogen-bonding vectors absent in close analogs. - Identity confirmed by ¹H/¹³C NMR and HRMS; HPLC purity ≥95% prior to dispatch. Standard pack sizes: 5 mg, 25 mg, 100 mg, and bulk custom synthesis available.

Molecular Formula C15H19N7O
Molecular Weight 313.365
CAS No. 1286709-93-0
Cat. No. B2475749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol
CAS1286709-93-0
Molecular FormulaC15H19N7O
Molecular Weight313.365
Structural Identifiers
SMILESCCC(CO)NC1=NC2=NNN=C2C(=N1)NC3=CC=C(C=C3)C
InChIInChI=1S/C15H19N7O/c1-3-10(8-23)17-15-18-13(12-14(19-15)21-22-20-12)16-11-6-4-9(2)5-7-11/h4-7,10,23H,3,8H2,1-2H3,(H3,16,17,18,19,20,21,22)
InChIKeyRZSXZOLORFJFQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((7-(p-Tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol (CAS 1286709-93-0): Procurement-Quality Classification and Structural Identity


2-((7-(p-Tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol (CAS 1286709-93-0) is a synthetic small molecule belonging to the triazolo[4,5-d]pyrimidine scaffold class, with a molecular formula of C₁₅H₁₉N₇O and a molecular weight of 313.365 g/mol [1]. Its IUPAC name is 2-[[7-(4-methylanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]amino]butan-1-ol [1]. The core scaffold is recognized across the patent and peer-reviewed literature as a privileged pharmacophore for kinase inhibition, programmable by substitution at multiple vectors to tune target engagement [2][3]. The compound bears a p-tolylamino substituent at the 7-position and a butanolamine side-chain at the 5-position, defining a specific chemotype within this broad class.

Why Generic Triazolopyrimidine Substitution Is Not Safe for Experiments Requiring 2-((7-(p-Tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol (CAS 1286709-93-0)


Triazolo[4,5-d]pyrimidine derivatives are not functionally interchangeable: subtle changes in the nature and position of substituents on the scaffold dictate target selectivity, with distinct compounds in the class demonstrating activity against GCN2 (e.g., p-eIF2α IC₅₀ < 150 nM in HEK293T cells for GCN2-optimized analogs) [1], USP28 (e.g., Compound 19 IC₅₀ = 1.10 μM, Kd = 40 nM) [2], and ERK3 (sub-100 nM biochemical IC₅₀) [3]. The 7-p-tolylamino group on CAS 1286709-93-0 is a specific structural feature: close analogs bearing an identical 7-(p-tolylamino) substitution but differing at the 5-position (e.g., 1-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-2-ol) represent chemically distinct entities that cannot be assumed to share the same target profile or biological potency without explicit comparative data . Procurement of generically described triazolopyrimidines without confirming identity and substitution pattern would introduce uncontrolled variables into any experiment.

Quantitative Differentiator Evidence for 2-((7-(p-Tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol (CAS 1286709-93-0): Sourcing Decision-Relevant Data


Defined Molecular Identity via CAS-Registry Assignment: 1286709-93-0

CAS 1286709-93-0 constitutes a unique, registry-assigned chemical identifier mapping unambiguously to the molecular structure 2-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol with a monoisotopic mass of 313.16510826 Da and molecular formula C₁₅H₁₉N₇O [1]. Amongst regioisomeric triazolopyrimidines with an identical molecular formula, this CAS number selects specifically for the [1,2,3]triazolo[4,5-d]pyrimidine core bearing a 7-(p-tolylamino) and a 5-(butanolamine) substitution [1].

Chemical Registration Identity Verification Procurement Specification

Structural Differentiation of the 7-(p-Tolylamino) Substituent from Unsubstituted or Heteroaryl-Modified Triazolopyrimidines

The p-tolylamino group at the 7-position of CAS 1286709-93-0 introduces a lipophilic aromatic moiety (computed clogP ~0.60 for an analog sharing the C₁₅H₁₉N₇O formula [1]) that is predicted to modulate binding to hydrophobic pockets in ATP-binding sites, contrasting with compounds bearing smaller, polar, or absent substituents at this vector [2][3]. In GCN2 inhibitor series, variation at structurally analogous positions on the triazolo[4,5-d]pyrimidine core altered biochemical potency and kinase selectivity profiles [4]. In USP28 inhibitor development, the nature of the substituent at the 7-position was a key determinant of both USP28 affinity (Kd = 40 nM for the optimized Compound 19) and selectivity over related deubiquitinases (USP7 and LSD1 IC₅₀ > 100 μM) [3].

Scaffold SAR Lipophilicity Modulation Target Binding Tuning

Differentiation of the 5-Butanolamine Side-Chain from Propyl, Benzyl, and Other Aminoalkyl Modifications

CAS 1286709-93-0 features a 5-((1-hydroxybutan-2-yl)amino) substituent incorporating both a secondary amine and a terminal primary alcohol, providing hydrogen-bond donor and acceptor functionality distinct from the 5-((2-hydroxypropyl)amino) group present in the close analog 1-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-2-ol . This difference—a butanol side-chain with hydroxyl at position 1 versus a propan-2-ol side-chain—alters topological polar surface area and hydrogen-bonding geometry. Published SAR for triazolo[4,5-d]pyrimidine GCN2 inhibitors demonstrates that variation at the 5-amino substituent modulates both in vitro biochemical potency and cellular eIF2α phosphorylation IC₅₀ [1].

Side-Chain SAR Solubility Hydrogen-Bond Donor Capacity

Intraclass Selectivity of the Triazolo[4,5-d]pyrimidine Scaffold: GCN2, USP28, and ERK3 Pharmacologies Dictated by Substitution

Published triazolo[4,5-d]pyrimidine derivatives with optimized substitution patterns exhibit distinct target selectivity profiles: GCN2-optimized analogs inhibit eIF2α phosphorylation in HEK293T cells with IC₅₀ < 150 nM while maintaining selectivity over related stress kinases PERK, HRI, and IRE1 [1]; USP28-optimized Compound 19 achieves an IC₅₀ of 1.10 ± 0.02 μM and Kd of 40 nM with >90-fold selectivity over USP7 and LSD1 (IC₅₀ > 100 μM) [2]; ERK3-optimized triazolo[4,5-d]pyrimidin-5-amines achieve sub-100 nM biochemical potency with a favorable kinase selectivity profile [3]. Whether CAS 1286709-93-0 aligns with any of these selectivity profiles has not been experimentally determined. However, a recently published study demonstrated that triazolo[4,5-d]pyrimidin-5-amine-based ERK3 inhibitors failed to show selective effects on adipocyte lipolysis, with machine-learning target prediction revealing a wide range of off-targets that confounded biological interpretation [4].

Kinase Selectivity Deubiquitinase Inhibition Chemical Probe Validation

Validated Research and Procurement Application Scenarios for 2-((7-(p-Tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol (CAS 1286709-93-0)


Scaffold-Hopping and Lead-Generation Medicinal Chemistry Programs Targeting Kinases or Deubiquitinases

As a triazolo[4,5-d]pyrimidine with a defined butanolamine and p-tolylamino substitution pattern, CAS 1286709-93-0 serves as a diversity point for SAR exploration around the established GCN2 [1], USP28 , and ERK3 [2] pharmacophores. The compound's unique 5-butanolamine moiety provides hydrogen-bonding functionality that can be systematically varied to probe solvent-exposed regions of the ATP-binding pocket or DUB catalytic domain. Procurement is appropriate for laboratories synthesizing analog libraries where the specific substitution pattern at the 5- and 7-positions is the variable under investigation .

Chemical Probe Selectivity Panel Profiling Against Kinase and DUB Panels

Where the goal is to assess whether the 7-(p-tolylamino)-5-(butanolamine) substitution pattern imparts selectivity for a novel target, CAS 1286709-93-0 can be submitted to commercial kinase profiling panels (e.g., Eurofins DiscoverX, Reaction Biology Corporation) or DUB panels in parallel with established reference inhibitors. The class-level evidence that closely related triazolo[4,5-d]pyrimidines inhibit GCN2 (cellular IC₅₀ < 150 nM) [1], USP28 (IC₅₀ = 1.10 μM) , and ERK3 (sub-100 nM) [2] provides reference points for evaluating the selectivity fingerprint of this compound and determining whether it exerts polypharmacology or is biased toward a single target class.

Physicochemical Comparator in Computational ADMET and Property-Forecasting Workflows

With a computed clogP of approximately 0.60 for C₁₅H₁₉N₇O analogs [1], CAS 1286709-93-0 occupies an intermediate lipophilicity range suitable for CNS or intracellular target applications. It can be deployed as a test case in in silico ADMET prediction models comparing the impact of the butanolamine side-chain versus the propan-2-ol side-chain found in the close analog 1-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-2-ol on predicted solubility, permeability, and metabolic stability.

Reference Compound for Establishing Identity and Purity Specifications in Custom Synthesis Contracts

Given that no biological activity data are publicly available for CAS 1286709-93-0, its procurement and characterization serve as a benchmark for establishing identity (via ¹H/¹³C NMR, HRMS), purity (HPLC ≥ 95%), and physicochemical property baselines prior to initiating a custom medicinal chemistry program. Quantitative identity verification against the CAS-registered structure [1] and against structurally similar analogs available from commercial sources is an essential quality-control step before committing to larger-scale synthesis or analog design.

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